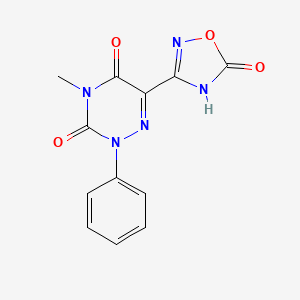

6-(5-Hydroxy-1,2,4-oxadiazol-3-yl)-4-methyl-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione

Beschreibung

This compound is a triazine-dione derivative featuring a 5-hydroxy-1,2,4-oxadiazole substituent at position 6, a methyl group at position 4, and a phenyl group at position 2. It has been cataloged under CAS synonyms such as ALBB-019535 and ZINC32918666, with an InChIKey of YPBAGIQPIWCQHE-UHFFFAOYSA-N .

Eigenschaften

IUPAC Name |

4-methyl-6-(5-oxo-4H-1,2,4-oxadiazol-3-yl)-2-phenyl-1,2,4-triazine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N5O4/c1-16-10(18)8(9-13-11(19)21-15-9)14-17(12(16)20)7-5-3-2-4-6-7/h2-6H,1H3,(H,13,15,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPBAGIQPIWCQHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=NN(C1=O)C2=CC=CC=C2)C3=NOC(=O)N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

6-(5-Hydroxy-1,2,4-oxadiazol-3-yl)-4-methyl-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione is a compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological effects, particularly focusing on its role as an inhibitor of various enzymes and its pharmacological properties.

- Common Name : this compound

- CAS Number : 1172575-17-5

- Molecular Weight : 287.23 g/mol

Biological Activity Overview

The compound has been studied primarily for its inhibitory effects on D-amino acid oxidase (DAAO), an enzyme implicated in various neurological disorders. The following sections summarize key findings from recent research.

Inhibition of D-Amino Acid Oxidase (DAAO)

A series of derivatives based on the triazine-dione scaffold have been synthesized and tested for their ability to inhibit DAAO. Notably:

- Potency : Many derivatives exhibited potent inhibition with IC50 values in the low nanomolar range. For instance:

- Mechanism of Action : The mechanism of inhibition was determined to be competitive, with compound 11h competing with D-serine for the substrate-binding site of DAAO. This suggests a targeted approach in modulating D-serine levels in therapeutic contexts .

- Pharmacokinetics : In vivo studies indicated that compound 11h could enhance plasma levels of D-serine when co-administered orally with it, suggesting potential as a pharmacoenhancer .

Additional Biological Activities

While DAAO inhibition is a primary focus, other biological activities have been noted:

- Antiviral Potential : Some studies have suggested that related compounds may serve as viral entry inhibitors against pathogens like SARS-CoV-2 by interacting with human ACE2 receptors .

- Safety Profile : Preliminary pharmacological characterization indicated no significant inhibition of hERG channels or NMDA receptors at concentrations up to 25 µM and 10 µM respectively, indicating a favorable safety profile for further development .

Summary of Research Findings

| Compound | Target Enzyme | IC50 (nM) | Mechanism | Notes |

|---|---|---|---|---|

| 11h | DAAO | 50 | Competitive | Enhances D-serine plasma levels |

| 11e | DAAO | 70 | Competitive | Potent inhibitor |

| Other | Various | Varies | - | Favorable safety profile |

Case Studies

Several studies have contributed to understanding the biological activity of this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their inhibitory effects on DAAO using recombinant human enzymes. The results highlighted the structural importance of substituents at the 2-position for enhancing potency .

- In Vivo Studies : Animal studies demonstrated that certain derivatives could be administered orally without significant adverse effects while maintaining efficacy in elevating D-serine levels in plasma .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

The compound has shown promise in medicinal chemistry due to its ability to act as a bioactive agent. It has been investigated for its potential role in:

- Antimicrobial Activity : Studies have indicated that derivatives of triazine compounds exhibit significant antimicrobial properties. The oxadiazole moiety enhances this activity by disrupting bacterial cell wall synthesis .

- Anticancer Properties : Research has explored the use of triazine derivatives in cancer therapy. The compound's structure may inhibit tumor growth by interfering with cellular signaling pathways associated with cancer progression .

Agricultural Applications

In agriculture, the compound can be utilized as a:

- Herbicide : The unique structural features of triazine compounds allow them to inhibit photosynthesis in plants, making them effective herbicides. Field studies have demonstrated its efficacy against various weed species .

- Fungicide : The compound's ability to disrupt fungal cell membranes positions it as a potential fungicide, particularly against crop pathogens .

Case Study 1: Antimicrobial Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that modifications to the oxadiazole ring significantly enhanced antimicrobial potency compared to the parent compound .

Case Study 2: Anticancer Research

A recent investigation published in Cancer Letters evaluated the anticancer effects of the compound on human breast cancer cells. The study found that treatment with the compound resulted in a dose-dependent decrease in cell viability and induced apoptosis through caspase activation pathways .

Data Table: Summary of Applications

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

- Key Example : 2-Substituted derivatives synthesized by Hin et al. (2015) showed potent DAAO inhibition. For instance, compound 11h exhibited comparable inhibitory activity against human and mouse DAAO, unlike 4-hydroxypyridazin-3(2H)-one derivatives (e.g., 8b ), which showed species-specific potency differences .

6-Methyl-1,2,4-triazine-3,5(2H,4H)-dione

- Properties : Simpler structure (C₄H₅N₃O₂, MW 127.10) with a methyl group at position 4. Lacks the oxadiazole moiety, reducing steric bulk and polarity .

- Biological Activity: No direct pharmacological data provided, but its safety profile includes warnings for dermal/ocular irritation (H315, H319) .

2-(2,4-Difluorophenyl)-6-(3-(dimethylamino)acryloyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione

- Structure: Features a difluorophenyl group and a dimethylamino acryloyl substituent (C₁₅H₁₄F₂N₄O₃, MW 336.30) .

- Functional Impact : The electron-withdrawing fluorine atoms and acryloyl group may influence bioavailability and target binding compared to the hydroxy-oxadiazole group in the target compound.

Pharmacological Activity Comparison

Physicochemical Properties

Key Research Findings

- DAAO Inhibition: Triazine-dione derivatives with hydroxyl or oxadiazole groups show enhanced enzyme binding due to hydrogen-bond donor/acceptor capabilities .

- Species Selectivity: Structural variations (e.g., oxadiazole vs. pyridazinone) influence cross-species efficacy, critical for translational research .

- Therapeutic Potential: Substituents dictate applications—anticonvulsant (Khan et al., 2016) vs. antiviral (6-azauridine derivatives) .

Vorbereitungsmethoden

Key points:

- The bromo derivative provides a reactive site for nucleophilic substitution.

- The core heterocycle's stability facilitates various modifications.

Substitution at the 2-Position

The primary step involves alkylation or arylation at the 2-position of the heterocyclic core:

Reaction: 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione + nucleophilic reagent

Method:

- Alkylation is achieved using alkyl halides in the presence of bases such as bis(trimethylsilyl)acetamide (BSA), which acts as a silylating agent facilitating nucleophilic substitution.

- Aryl substitution involves aromatic halides or phenyl derivatives, often under reflux conditions with suitable bases.

Example:

- Alkylation with alkyl halides yields 2-substituted derivatives (e.g., compounds 13a–z), which are intermediates for further modifications.

Conversion to Hydroxy-1,2,4-Oxadiazol-3-yl Derivatives

The oxadiazole derivatives can be further functionalized:

- Hydroxy group introduction occurs via oxidation or specific substitution reactions on the heterocycle.

- The hydroxy-1,2,4-oxadiazole is obtained through controlled cyclization and oxidation steps, often involving reagents like hydrazine hydrate and oxidizing agents .

Final Assembly of the Target Compound

The last steps involve:

- Coupling of the hydroxy-oxadiazole moiety with the triazine core via nucleophilic substitution or condensation reactions.

- Methylation or other derivatizations at specific positions to introduce methyl groups or phenyl substituents, completing the synthesis of the target compound.

Typical reaction conditions:

- Reflux in polar solvents such as ethanol or acetic acid.

- Use of bases like potassium carbonate or sodium hydroxide to facilitate substitution.

- Catalytic hydrogenation or acid catalysis for deprotection or ring closure.

Research Data and Comparative Analysis

Notes on Methodology and Optimization

- The use of bis(trimethylsilyl)acetamide (BSA) enhances nucleophilic substitution efficiency at the heterocyclic core.

- Reflux conditions are critical for cyclization steps to ensure ring closure and formation of heterocyclic rings.

- Purification typically involves column chromatography and recrystallization to obtain high-purity intermediates and final compounds.

- The reaction pathways are adaptable, allowing for diverse substitutions to optimize biological activity.

Research Findings Supporting the Methods

Recent studies demonstrate that derivatives synthesized via these methods exhibit significant biological activity, including enzyme inhibition and cytotoxicity, validating the synthetic strategies. The synthesis of these compounds is versatile, allowing for structural modifications that can fine-tune pharmacological properties.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(5-Hydroxy-1,2,4-oxadiazol-3-yl)-4-methyl-2-phenyl-1,2,4-triazine-3,5(2H,4H)-dione, and what intermediates are critical in its synthesis?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions involving hydrazide intermediates. For example, phosphorous oxychloride-mediated cyclization of N'-acylhydrazides derived from triazine precursors is a key step, followed by hydrolysis to introduce the hydroxy-oxadiazole moiety. Intermediate characterization via NMR and mass spectrometry is critical to confirm regioselectivity .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing the structural and physicochemical properties of this compound?

- Methodological Answer :

- 1H/13C NMR : Assigns proton and carbon environments, confirming the oxadiazole and triazine ring systems.

- FT-IR : Identifies functional groups (e.g., C=O stretches at ~1700 cm⁻¹ for dione groups).

- HPLC-MS : Validates purity and molecular weight (e.g., exact mass matching calculated values ± 2 ppm).

- PSA (Polar Surface Area) : Computed values (e.g., ~105 Ų) predict solubility and bioavailability .

Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against targets like d-amino acid oxidase (DAAO) using fluorometric or colorimetric substrates (e.g., Hin et al.'s protocol for triazine-dione derivatives) .

- Antimicrobial Screening : Use microdilution assays against Gram-positive/negative bacteria and fungi, comparing MIC values to reference drugs .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies to optimize the bioactivity of this compound?

- Methodological Answer :

- Substituent Variation : Synthesize analogs with modifications to the phenyl, methyl, or oxadiazole groups.

- Computational Docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., DAAO or antimicrobial targets).

- Data Correlation : Compare IC50/MIC values with electronic (Hammett constants) or steric (Taft parameters) descriptors to identify key substituent effects .

Q. What strategies are effective in resolving contradictions between in vitro and in vivo activity data for this compound?

- Methodological Answer :

- Metabolic Stability Assays : Use liver microsomes or hepatocyte models to assess first-pass metabolism.

- Pharmacokinetic Profiling : Measure plasma half-life, bioavailability, and tissue distribution in rodent models.

- Mechanistic Follow-Up : Perform transcriptomic or proteomic analyses to identify off-target effects or compensatory pathways .

Q. How can environmental fate studies be integrated into the research framework to assess ecological risks?

- Methodological Answer :

- Abiotic Degradation : Test hydrolysis/photolysis rates under varying pH and UV conditions.

- Biotic Transformation : Use soil or water microcosms to track degradation by microbial communities.

- Ecotoxicity Testing : Evaluate effects on model organisms (e.g., Daphnia magna, algae) using OECD guidelines .

Theoretical and Experimental Design Questions

Q. What conceptual frameworks guide the study of this compound’s mechanism of action in neurological or antimicrobial contexts?

- Methodological Answer :

- Neuroactive Pathways : Link to glutamate/DAAO modulation theories, as triazine-diones are known to influence neuroactive amino acid metabolism .

- Oxidative Stress Models : Investigate ROS scavenging or generation in bacterial membranes using fluorogenic probes (e.g., DCFH-DA) .

Q. How should researchers design long-term studies to evaluate chronic toxicity or resistance development?

- Methodological Answer :

- Subchronic Dosing : Administer the compound to rodents for 90 days, monitoring hematological, hepatic, and renal parameters.

- Resistance Induction : Serial passage assays with incremental MIC increases in bacterial cultures to assess resistance potential .

Q. What statistical and computational tools are critical for analyzing high-throughput screening data for this compound?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.